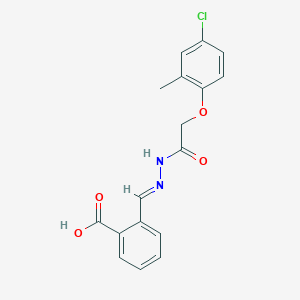![molecular formula C16H15ClN2O4 B229635 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229635.png)
2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a potent inhibitor of certain enzymes, which makes it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide involves the inhibition of certain enzymes, such as aldose reductase and xanthine oxidase. Aldose reductase is involved in the development of diabetic complications, while xanthine oxidase is involved in the production of reactive oxygen species, which can lead to oxidative stress and tissue damage. By inhibiting these enzymes, this compound can prevent the development of various diseases.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has been found to have several biochemical and physiological effects. It can reduce the levels of glucose and fructose in the blood, which makes it a potential candidate for the treatment of diabetes. It can also reduce the production of reactive oxygen species, which can prevent tissue damage and inflammation. Additionally, this compound has been found to have anti-cancer properties, which makes it a promising candidate for the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide in lab experiments include its potent inhibitory effects on certain enzymes, its potential applications in the treatment of various diseases, and its ability to reduce the levels of glucose and fructose in the blood. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis process is complex and time-consuming, which can make it difficult to produce large quantities of the compound. Additionally, the compound may have some toxic effects, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide. One direction is to further investigate its potential applications in the treatment of diabetes, cancer, and cardiovascular diseases. Another direction is to study its toxic effects and determine the safe dosage levels for human use. Additionally, researchers can explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, further research can be conducted to optimize the synthesis process and improve the yield of the compound.
In conclusion, 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide is a promising compound that has potential applications in the field of medicine. Its potent inhibitory effects on certain enzymes, its ability to reduce the levels of glucose and fructose in the blood, and its anti-cancer properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action, its toxic effects, and its potential applications in combination with other drugs.
Métodos De Síntesis
The synthesis of 2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide is a complex process that involves several steps. The first step is the synthesis of 2-(4-chloro-2-methylphenoxy)acetic acid, which is then reacted with hydrazine hydrate to form 2-(4-chloro-2-methylphenoxy)acetohydrazide. The final step involves the reaction of 2-(4-chloro-2-methylphenoxy)acetohydrazide with 2-hydroxy-4-oxocyclohexa-2,5-dien-1-carbaldehyde to form the desired compound.
Aplicaciones Científicas De Investigación
2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide has been extensively studied for its potential applications in the field of medicine. It has been found to be a potent inhibitor of certain enzymes, such as aldose reductase and xanthine oxidase, which are involved in the development of various diseases. This compound has shown promising results in the treatment of diabetes, cancer, and cardiovascular diseases.
Propiedades
Fórmula molecular |
C16H15ClN2O4 |
|---|---|
Peso molecular |
334.75 g/mol |
Nombre IUPAC |
2-(4-chloro-2-methylphenoxy)-N//'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-6-12(17)3-5-15(10)23-9-16(22)19-18-8-11-2-4-13(20)7-14(11)21/h2-8,18,21H,9H2,1H3,(H,19,22)/b11-8+ |
Clave InChI |
UZZOSBXHURJSJU-DHZHZOJOSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN/C=C/2\C=CC(=O)C=C2O |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC=C2C=CC(=O)C=C2O |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC=C2C=CC(=O)C=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229556.png)

![4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B229559.png)
![3-Methyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229565.png)
![3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229566.png)

![5-[(2,4-Dimethylphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229568.png)

![5-[Methyl(4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B229578.png)
![N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide](/img/structure/B229584.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide](/img/structure/B229585.png)
![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)

![1-(4-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B229591.png)